
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTM is a thiomorpholine derivative that has been found to have a variety of biochemical and physiological effects. In
科学研究应用
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use in a variety of scientific research applications. One area of research where (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been particularly useful is in the study of the nervous system. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
作用机制
The mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the modulation of calcium signaling through the sigma-1 receptor. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to increase the release of calcium from intracellular stores, which can lead to a variety of downstream effects. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a variety of biochemical and physiological effects. In addition to its effects on calcium signaling and acetylcholinesterase activity, (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been found to have anti-inflammatory effects and to modulate the activity of the immune system.
实验室实验的优点和局限性
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well characterized in the literature. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone also has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, there are also some limitations to the use of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments. One limitation is that (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to whole organisms. Additionally, the mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone is not fully understood, which makes it difficult to interpret some of the results obtained with this compound.
未来方向
There are several future directions for research on (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One area of research that is particularly promising is the study of the sigma-1 receptor and its role in various neurological disorders. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a high affinity for this receptor and may be useful in the development of new treatments for these disorders. Another area of research that is promising is the study of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone's effects on cancer cells. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have cytotoxic effects on cancer cells and may be useful in the development of new cancer treatments. Finally, more research is needed to fully understand the mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone and its effects on various physiological processes.
合成方法
The synthesis of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 4-methoxyphenyl isothiocyanate with thiomorpholine in the presence of a base. The resulting product is then treated with formaldehyde to produce (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone. This synthesis method has been well documented in the literature and has been used by many researchers to produce (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone for their experiments.
属性
IUPAC Name |
(4-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNCZJQRAUJOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

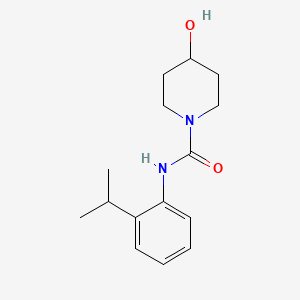
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
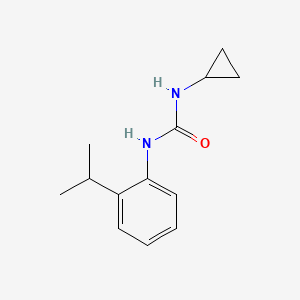
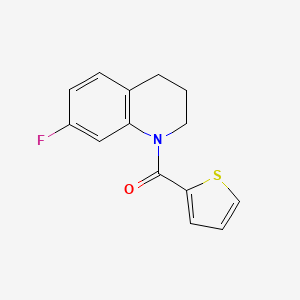
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
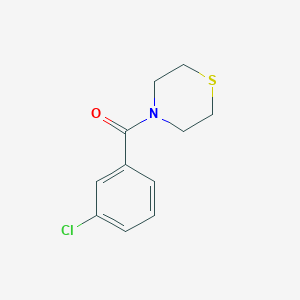
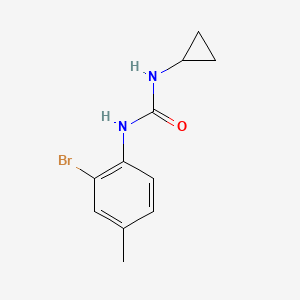
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
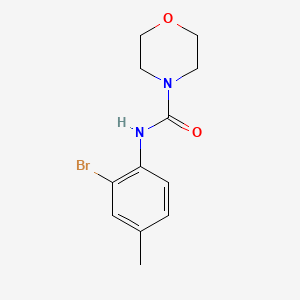
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)

